5-((4-Chlorophenyl)methyl)-2-oxazolidinone
Description
Contextualization within Oxazolidinone Chemistry Research
Oxazolidinones are a significant class of synthetic heterocyclic compounds that have garnered substantial attention in pharmaceutical research. google.comnih.gov The core structure, a five-membered ring containing both nitrogen and oxygen, serves as a versatile scaffold for the development of therapeutic agents. google.com The most prominent application of oxazolidinones has been in the field of antibacterials, with linezolid (B1675486) being the first clinically approved member of this class. google.comnih.gov Research in this area is driven by the need for new drugs to combat multidrug-resistant bacteria. nih.gov
The general structure of antibacterial oxazolidinones often includes an N-phenyl group and a substituted methyl group at the C-5 position of the oxazolidinone ring. The nature of these substituents plays a crucial role in the compound's biological activity. Modifications at these positions are a primary strategy for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.
Historical Trajectory and Current Research Significance of 5-((4-Chlorophenyl)methyl)-2-oxazolidinone
The historical development of oxazolidinones as antibacterial agents began with their discovery in the late 1970s and early 1980s. However, it was the emergence of antibiotic-resistant pathogens in the 1990s that propelled intensive research and development efforts, culminating in the approval of linezolid in 2000.
A thorough review of available scientific databases and literature indicates that this compound has not been a primary focus of published research. While numerous studies describe the synthesis and biological evaluation of various 5-substituted oxazolidinones, specific and detailed findings for the 4-chlorophenylmethyl derivative are scarce. Consequently, its historical trajectory and current research significance appear to be minimal within the broader context of oxazolidinone research. The lack of available data prevents the compilation of detailed research findings or the creation of informative data tables as requested.
Further research may be present in proprietary databases or internal pharmaceutical company records, but it is not currently accessible in the public domain. The scientific community's focus has largely been on other derivatives of the oxazolidinone core that have shown more promising biological activities.
Structure
3D Structure
Properties
CAS No. |
62825-89-2 |
|---|---|
Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10ClNO2/c11-8-3-1-7(2-4-8)5-9-6-12-10(13)14-9/h1-4,9H,5-6H2,(H,12,13) |
InChI Key |
YOLMADVEGCDUQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 4 Chlorophenyl Methyl 2 Oxazolidinone
Established Synthetic Routes to 5-((4-Chlorophenyl)methyl)-2-oxazolidinone
Key Reaction Pathways and Precursors
The synthesis of this compound has been approached through several established chemical pathways. A common strategy involves the cyclization of a suitable amino alcohol precursor. One of the primary precursors for this synthesis is (R)-2-amino-3-(4-chlorophenyl)-1-propanol.
A widely employed method is the reaction of this amino alcohol with a carbonylating agent. Phosgene or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI), are frequently used for this purpose. The reaction proceeds via the formation of a carbamate (B1207046) intermediate, which then undergoes intramolecular cyclization to yield the desired oxazolidinone ring.
Another key pathway involves the reaction of an epoxide with an isocyanate. For the synthesis of this compound, this would typically involve the reaction of (R)-2-(4-chlorobenzyl)oxirane with an appropriate isocyanate, or the reaction of a chloromethyl-substituted oxazolidinone with an organometallic reagent.
The following table summarizes some of the key precursors and reagents used in the established synthetic routes.
| Precursor | Reagent(s) | Key Transformation |
| (R)-2-amino-3-(4-chlorophenyl)-1-propanol | Phosgene, Triphosgene, Carbonyldiimidazole (CDI) | Cyclization |
| (R)-2-(4-chlorobenzyl)oxirane | Isocyanate | Cycloaddition |
| 4-Chlorophenylalanine | Reduction, then cyclization | Conversion to amino alcohol |
Stereoselective and Asymmetric Synthesis Approaches
The biological activity of chiral oxazolidinones is often highly dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric synthetic methods for this compound is of paramount importance. Many asymmetric strategies focus on generating C4- or C5-monosubstituted oxazolidinones. nih.gov
One successful approach to achieving high stereoselectivity is to start from a chiral precursor, such as an enantiomerically pure amino acid. For instance, (R)-4-chlorophenylalanine can be reduced to the corresponding amino alcohol, which already possesses the desired stereocenter at the C5 position of the future oxazolidinone ring. Subsequent cyclization with a carbonylating agent proceeds with retention of configuration, yielding the enantiomerically pure (R)-5-((4-chlorophenyl)methyl)-2-oxazolidinone.
Another strategy involves the asymmetric epoxidation of an appropriate alkene, followed by ring-opening with an amine and subsequent cyclization. While effective, this multi-step process can be less atom-economical.
Enantiomerically pure aziridines have also been utilized as versatile starting materials for the stereoselective synthesis of functionalized oxazolidinones. bioorg.org The reaction of a chiral aziridine (B145994) bearing an electron-withdrawing group at the C-2 position can proceed with retention of configuration to yield 5-functionalized oxazolidinones in high yields through regioselective aziridine ring-opening followed by intramolecular cyclization. bioorg.org
Novel Synthetic Methodologies and Process Optimization for this compound
Green Chemistry Principles in Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, guided by the principles of green chemistry. uniroma1.itunibo.it For the synthesis of this compound, this has translated into efforts to replace hazardous reagents, reduce solvent usage, and improve energy efficiency.
One key area of improvement is the replacement of phosgene, a highly toxic gas, with safer alternatives like triphosgene or carbonyldiimidazole. While these reagents are solids and easier to handle, research is ongoing to find even greener carbonylating agents.
The use of catalytic methods, as discussed in the next section, is inherently a green chemistry approach as it reduces the amount of reagents required and often leads to cleaner reactions with fewer byproducts. Furthermore, the use of more benign solvents, such as water or supercritical carbon dioxide, is being explored to replace traditional volatile organic solvents. mdpi.com Solvent-free synthesis methods are also being investigated to minimize waste and environmental impact. mdpi.com
Catalytic Approaches in Oxazolidinone Formation
Catalytic methods offer several advantages over stoichiometric reactions, including higher efficiency, milder reaction conditions, and reduced waste. The cycloaddition of carbon dioxide (CO2) to aziridines to form oxazolidinones is a particularly attractive green and atom-economical approach. researchgate.net Various metal-based catalysts, including those based on chromium, zinc, and iron, have been shown to be effective for this transformation. researchgate.net
For instance, (salen)Cr(III)Cl has been demonstrated to be an effective catalyst for the coupling of aziridines and CO2, exhibiting excellent selectivity for the 5-substituted oxazolidinone product in the absence of a cocatalyst. researchgate.net The proposed catalytic cycle involves the activation of the aziridine ring by the Lewis acidic metal center, followed by nucleophilic attack of a CO2-derived species and subsequent intramolecular ring-closing to form the oxazolidinone. researchgate.net
The following table provides examples of catalytic systems used in oxazolidinone synthesis.
| Catalyst System | Reactants | Key Advantage |
| (salen)Cr(III)Cl | Aziridine, CO2 | High selectivity, no cocatalyst needed researchgate.net |
| Zinc-based catalysts | Aziridine, CO2 | Lewis acid activation of aziridine researchgate.net |
| Ammonium (B1175870) ferrates | Aziridine, CO2 | Mild reaction conditions (room temperature, atmospheric pressure) researchgate.net |
Chemical Derivatization and Analog Synthesis of this compound
The this compound scaffold is a versatile platform for the synthesis of a wide range of analogs with potentially diverse biological activities. The primary sites for derivatization are the nitrogen atom of the oxazolidinone ring and the phenyl group.
N-alkylation or N-arylation of the oxazolidinone ring can be readily achieved by deprotonation with a suitable base, such as sodium hydride or n-butyllithium, followed by reaction with an alkyl or aryl halide. This allows for the introduction of various substituents at the N-3 position, which can significantly modulate the pharmacological properties of the molecule.
Modifications to the 4-chlorophenyl group can be accomplished by starting with different substituted phenylalanine derivatives or by performing electrophilic aromatic substitution reactions on the phenyl ring of the oxazolidinone, although the latter can be challenging due to the presence of the deactivating chloro-substituent.
Furthermore, the oxazolidinone ring itself can be a precursor for other heterocyclic systems through ring-opening and subsequent recyclization reactions. These derivatization strategies are crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
Strategies for Structural Modification and Diversification
The structural modification of the this compound scaffold can be approached by targeting several key positions: the nitrogen atom (N-3), the methylene (B1212753) bridge, and the chlorophenyl ring. These modifications are crucial for developing structure-activity relationships (SAR) and optimizing the properties of lead compounds.
N-Alkylation and N-Arylation: The nitrogen atom of the oxazolidinone ring is a common site for derivatization. N-alkylation or N-arylation can introduce a wide variety of substituents, significantly impacting the molecule's biological activity and physicochemical properties. Standard N-alkylation conditions, such as the use of alkyl halides in the presence of a base like sodium hydride or potassium carbonate, can be employed. Furthermore, more advanced cross-coupling reactions, such as the Buchwald-Hartwig amination, can be utilized to introduce aryl or heteroaryl groups at the N-3 position.
Modification of the 5-Substituent: The 5-((4-chlorophenyl)methyl) group offers several avenues for modification.
Aromatic Ring Substitution: The chlorine atom on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki, Stille, or Sonogashira coupling reactions can be used to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of a diverse library of analogs with varying electronic and steric properties.
Methylene Bridge Functionalization: While direct functionalization of the methylene bridge can be challenging, it is possible to synthesize analogs with modifications at this position by starting from different building blocks. For example, introducing a hydroxyl group to form a 5-(1-hydroxy-1-(4-chlorophenyl)methyl)-2-oxazolidinone derivative can provide a handle for further reactions.
Side Chain Homologation: The length of the side chain can be extended to investigate the impact of the distance between the oxazolidinone core and the chlorophenyl moiety on biological activity. This can be achieved through multi-step synthetic sequences starting from appropriate precursors.
Diversification through Ring-Opening and Rearrangement: Although less common, the oxazolidinone ring itself can be a target for diversification. Under certain conditions, the ring can be opened to yield amino alcohol derivatives, which can then be subjected to further chemical transformations to create entirely new scaffolds.
The following table summarizes some potential strategies for the structural diversification of this compound.
| Position of Modification | Type of Reaction | Potential Reagents and Conditions | Resulting Structures |
| N-3 (Nitrogen) | N-Alkylation | Alkyl halide, NaH, DMF | N-alkylated analogs |
| N-3 (Nitrogen) | N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, ligand, base | N-arylated analogs |
| 4-Chlorophenyl Ring | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl analogs |
| 4-Chlorophenyl Ring | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted analogs |
Synthesis of Chiral Analogs for Stereochemical Investigations
The stereochemistry of the 5-substituent on the oxazolidinone ring is often critical for biological activity. Therefore, the development of stereoselective synthetic routes to obtain enantiomerically pure analogs of this compound is of high importance for detailed stereochemical investigations.
Several asymmetric strategies can be employed to control the stereochemistry at the C-5 position.
From Chiral Precursors: One of the most straightforward approaches is to start from a chiral precursor that already contains the desired stereocenter.
Chiral Amino Acids: Natural and unnatural amino acids are excellent starting materials for the synthesis of chiral oxazolidinones. For instance, a derivative of 4-chlorophenylalanine could be reduced to the corresponding amino alcohol, which can then be cyclized to form the desired this compound in an enantiomerically pure form. The cyclization can be achieved using reagents such as phosgene, triphosgene, or carbonyldiimidazole (CDI).
Chiral Epoxides: The reaction of an isocyanate with a chiral epoxide can also lead to the formation of chiral oxazolidinones. In this case, (R)- or (S)-epichlorohydrin could be used as a starting material, followed by reaction with a 4-chlorobenzyl nucleophile and subsequent cyclization.
Chiral Aziridines: A novel and efficient method for the synthesis of enantiomerically pure 5-functionalized oxazolidin-2-ones involves the use of chiral aziridines. bioorg.org The reaction of an N-activated chiral aziridine-2-carboxylate (B8329488) with a nucleophile can proceed with a double SN2 inversion, leading to the formation of the oxazolidinone with retention of stereochemistry. bioorg.org
Asymmetric Synthesis:
Asymmetric Aldol (B89426) and Curtius Rearrangement: A stereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones has been reported via an asymmetric aldol reaction followed by a Curtius rearrangement. nih.gov This methodology could be adapted for the synthesis of this compound by choosing the appropriate starting materials. For example, an asymmetric aldol reaction between an enolate and 4-chlorophenylacetaldehyde could generate a chiral β-hydroxy carbonyl compound, which can then be converted to the oxazolidinone via a Curtius rearrangement of the corresponding acyl azide. nih.gov
The stereochemical outcome of these reactions is crucial and is often investigated using techniques such as chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents, and X-ray crystallography. These investigations allow for the unambiguous assignment of the absolute configuration of the synthesized chiral analogs and are essential for understanding the stereochemical requirements for their biological activity.
The table below outlines some of the key approaches for the synthesis of chiral analogs.
| Synthetic Strategy | Chiral Source/Reagent | Key Transformation | Stereochemical Control |
| From Chiral Amino Acids | (R)- or (S)-4-Chlorophenylalanine | Reduction and cyclization | Substrate-controlled |
| From Chiral Epoxides | (R)- or (S)-Epichlorohydrin | Ring-opening and cyclization | Substrate-controlled |
| From Chiral Aziridines | Chiral aziridine-2-carboxylates | Nucleophilic ring-opening and cyclization | Retention of configuration bioorg.org |
| Asymmetric Aldol/Curtius | Chiral auxiliary or catalyst | Aldol reaction and Curtius rearrangement | Reagent-controlled |
Molecular and Cellular Mechanism of Action Studies for 5 4 Chlorophenyl Methyl 2 Oxazolidinone Preclinical
Target Identification and Validation in Preclinical Models
The principal molecular target identified for the class of 4,5-disubstituted oxazolidinones, to which 5-((4-Chlorophenyl)methyl)-2-oxazolidinone belongs, is the T box transcription antitermination system, a riboswitch predominantly found in Gram-positive bacteria. nih.gov This regulatory RNA element is crucial for the control of genes related to amino acid metabolism. nih.gov The interaction of these oxazolidinone derivatives with the T box riboswitch suggests a potential mechanism for disrupting bacterial gene expression.
Receptor Binding and Ligand Affinity Profiling
While specific receptor binding studies for this compound are not extensively detailed in publicly available literature, research on closely related 4,5-disubstituted oxazolidinones provides significant insights into their affinity for RNA targets. A key preclinical study utilized fluorescence resonance energy transfer (FRET) binding assays to determine the dissociation constants (Kd) of these compounds for a model of the wild-type T box antiterminator RNA (AM1A) and a reduced function variant (C11U). nih.gov
Novel 4,5-disubstituted oxazolidinones have been identified as high-affinity molecular effectors that modulate the transcription antitermination function of the T box riboswitch. nih.gov The inclusion of a basic amine in the structure of these compounds has been shown to significantly enhance their binding affinity. nih.gov Notably, certain analogues within this class have demonstrated low micromolar to nanomolar Kd values for the T box antiterminator model RNA, indicating a high-affinity interaction. nih.gov This level of affinity is comparable to that of aminoglycosides, which are known RNA-binding antibiotics. nih.gov
Interactive Table:
Enzyme Inhibition and Activation Assays
Current preclinical data for this compound does not indicate a primary mechanism of action involving the direct inhibition or activation of enzymes. The research focus has remained on its interaction with RNA.
Protein-Ligand Interaction Mapping
Detailed studies mapping the specific interactions between this compound and proteins are not available in the reviewed scientific literature. The primary interaction identified is with an RNA target.
Intracellular Signaling Pathway Modulation by this compound
The direct binding of 4,5-disubstituted oxazolidinones to the T box riboswitch has direct implications for intracellular signaling in bacteria, specifically by perturbing the normal regulation of gene expression controlled by this riboswitch.
Downstream Effector Analysis and Gene Expression Studies
The binding of these oxazolidinone compounds to the T box antiterminator RNA element can directly impact transcription antitermination. nih.gov For instance, one analogue, compound 2c, was found to act as an inhibitory molecular effector, disrupting in vitro antitermination. nih.gov Conversely, a closely related compound, 2d, acted as an enhancing molecular effector, leading to tRNA-independent antitermination in vitro. nih.gov These findings suggest that compounds in this class can modulate the expression of downstream genes regulated by the T box riboswitch. However, specific gene expression studies for this compound have not been reported.
Interactive Table:
Cell Signaling Cascade Perturbation
The mechanism of action of this compound and its analogues appears to be a direct perturbation of a specific RNA-mediated regulatory cascade rather than a broad modulation of classical cell signaling pathways involving protein kinases or second messengers. By interacting with the T box riboswitch, these compounds interfere with the bacterial cell's ability to sense the levels of uncharged tRNA and appropriately regulate the expression of amino acid-related genes. nih.gov This represents a targeted disruption of a crucial cellular regulatory circuit.
Cellular Phenotypic Responses to this compound (In Vitro Preclinical)
Cell Cycle Progression and Proliferation Studies (Cell Lines)
No studies were identified that investigated the impact of this compound on the cell cycle or its ability to inhibit or stimulate cell proliferation in any tested cell lines.
Apoptosis, Autophagy, and Necrosis Pathway Analysis (Cell Lines)
There is a lack of published research detailing whether this compound can induce programmed cell death (apoptosis), cellular self-degradation (autophagy), or uncontrolled cell death (necrosis) in in vitro models.
Cellular Differentiation and Morphological Changes (In Vitro)
No literature is available describing any observed effects of this compound on cellular differentiation processes or any resulting changes in cell morphology in in vitro settings.
While the broader class of oxazolidinones has been a subject of extensive research, particularly in the field of antibacterials, the specific cellular effects of the this compound variant are not documented in the accessible scientific domain. Therefore, a detailed analysis of its molecular and cellular mechanisms of action, as per the requested outline, cannot be provided at this time.
Preclinical Pharmacological Activity and Efficacy Assessment of 5 4 Chlorophenyl Methyl 2 Oxazolidinone in Vitro and in Vivo Models
In Vitro Biological Activity Profiling
The initial stages of preclinical assessment involve a thorough in vitro characterization to understand the compound's biological activity, mechanism of action, and selectivity.
High-Throughput Screening and Lead Identification
High-throughput screening (HTS) is a foundational step in modern drug discovery, enabling the rapid assessment of large compound libraries against a specific biological target. For a compound like 5-((4-Chlorophenyl)methyl)-2-oxazolidinone, it is plausible that its initial identification as a potential bioactive agent would stem from an HTS campaign targeting monoamine oxidase.
HTS assays for MAO inhibitors are well-established and are typically based on fluorometric or spectrophotometric methods that measure the enzymatic activity of MAO-A and MAO-B. These assays utilize substrates that, upon oxidation by MAO, generate a detectable signal. A common approach involves the use of a probe that, in the presence of hydrogen peroxide (a byproduct of MAO activity), is converted to a highly fluorescent product by horseradish peroxidase. A reduction in the fluorescent signal in the presence of a test compound would indicate potential MAO inhibition.
Libraries of diverse chemical compounds, including various substituted oxazolidinones, would be screened in this manner. Compounds demonstrating significant inhibition of either MAO-A or MAO-B would be identified as "hits." Subsequent steps would involve hit-to-lead optimization, where the initial hits are chemically modified to improve their potency, selectivity, and drug-like properties. The 4-chlorophenylmethyl substituent in the target compound likely emerged from such an optimization process, aimed at enhancing its interaction with the active site of the MAO enzyme.
Development of Specific Cell-Based and Biochemical Assays
Following lead identification, more specific and detailed in vitro assays are employed to characterize the pharmacological profile of the selected compound.
Biochemical Assays:
To confirm the mechanism of action and determine the inhibitory potency and selectivity, detailed biochemical assays are conducted. For a potential MAO inhibitor like this compound, these assays would involve purified recombinant human MAO-A and MAO-B enzymes.
IC50 Determination: The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of an inhibitor. Dose-response curves would be generated by incubating the enzymes with varying concentrations of the compound. The IC50 values for both MAO-A and MAO-B would be determined, providing a measure of the compound's potency and its selectivity for one isoform over the other. For instance, a related oxazolidinone, 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino)methyl]-2-oxazolidinone (MD 780236), was identified as a selective inhibitor of MAO-B. nih.govnih.gov
Mechanism of Inhibition Studies: Further biochemical experiments would be conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and its reversibility. These studies are crucial for understanding the nature of the drug-target interaction.
Cell-Based Assays:
Cell-based assays are essential to assess the compound's activity in a more physiologically relevant environment.
Cellular MAO Activity: The ability of this compound to inhibit MAO activity within intact cells would be evaluated. This could be performed using various cell lines that endogenously express MAO enzymes, such as neuroblastoma or astrocytoma cells.
Neurotransmitter Level Modulation: A key consequence of MAO inhibition is the increase in the levels of monoamine neurotransmitters. Cell-based assays would be used to measure the effect of the compound on the intracellular and extracellular concentrations of neurotransmitters like serotonin (B10506), dopamine, and norepinephrine. An increase in these neurotransmitter levels would provide further evidence of its MAO inhibitory activity. For example, another oxazolidinone derivative, AS-8, was shown to increase brain serotonin and 5-HIAA levels, suggesting an antidepressant-like effect. nih.gov
Below is a hypothetical data table summarizing the kind of in vitro data that would be generated for this compound based on studies of analogous compounds.
| Assay Type | Target | Parameter | Hypothetical Value | Reference Analog |
| Biochemical Assay | MAO-A | IC50 | >10 µM | MD 780236 nih.govnih.gov |
| Biochemical Assay | MAO-B | IC50 | 0.5 µM | MD 780236 nih.govnih.gov |
| Cell-Based Assay | Neuronal Cells | Serotonin Level | Increased | AS-8 nih.gov |
| Cell-Based Assay | Neuronal Cells | Dopamine Level | Increased | - |
In Vivo Efficacy Assessment in Animal Models
Following promising in vitro results, the next critical step is to evaluate the efficacy of the compound in relevant animal models of disease.
Establishment and Characterization of Relevant Preclinical Disease Models
Given the likely MAO inhibitory activity of this compound, the most relevant preclinical disease models would be those for neurological and psychiatric disorders where MAO inhibitors have therapeutic utility, such as depression and Parkinson's disease.
Models of Depression:
Forced Swim Test (FST): This is a widely used behavioral test to screen for antidepressant activity. Animals are placed in a container of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time by a test compound suggesting an antidepressant-like effect. Studies on the oxazolidinone derivative AS-8 utilized the forced swim test to demonstrate its antidepressant potential. nih.gov
Tail Suspension Test (TST): Similar to the FST, this test measures the immobility of mice when suspended by their tails. Antidepressant compounds typically reduce the duration of immobility.
Learned Helplessness: In this model, animals are exposed to inescapable stress, which leads to a state of helplessness. The ability of a compound to reverse this learned helplessness is indicative of antidepressant efficacy.
Models of Parkinson's Disease:
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. The ability of a selective MAO-B inhibitor to protect against MPTP-induced neurodegeneration would be a key measure of its potential therapeutic efficacy.
6-Hydroxydopamine (6-OHDA) Model: This model involves the direct injection of the neurotoxin 6-OHDA into the brain to create lesions in the dopaminergic pathways. The neuroprotective effects of the test compound would be assessed in this model.
Efficacy Studies of this compound in Animal Disease Models
While specific in vivo efficacy data for this compound is not available, studies on analogous compounds provide insights into the expected outcomes.
In a model of depression, it would be anticipated that oral or intraperitoneal administration of this compound would lead to a dose-dependent reduction in immobility in the forced swim test and tail suspension test in rodents. For instance, the oxazolidinone derivative AS-8 was shown to produce a moderate antidepressant effect in the forced swim test. nih.gov
In a Parkinson's disease model, if the compound is a selective MAO-B inhibitor, it would be expected to demonstrate neuroprotective effects. This would be evidenced by a reduction in the loss of dopaminergic neurons and an improvement in motor function in MPTP or 6-OHDA treated animals.
The table below presents hypothetical in vivo efficacy data for this compound, extrapolated from findings with similar compounds.
| Disease Model | Animal Species | Efficacy Endpoint | Hypothetical Outcome | Reference Analog |
| Forced Swim Test | Rat | Reduction in Immobility | Significant at 10 mg/kg | AS-8 nih.gov |
| MPTP-induced Parkinsonism | Mouse | Protection of Dopaminergic Neurons | Neuroprotective effect observed | General MAO-B Inhibitors |
| MPTP-induced Parkinsonism | Mouse | Improvement in Motor Function | Amelioration of motor deficits | General MAO-B Inhibitors |
Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of this compound Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity and for guiding the design of more potent and selective compounds. For oxazolidinone-based MAO inhibitors, several key structural features have been identified.
The Oxazolidinone Core: The 2-oxazolidinone (B127357) ring is the central pharmacophore essential for activity.
Substitution at the 5-position: The nature of the substituent at the 5-position of the oxazolidinone ring significantly influences the compound's potency and selectivity. In the case of this compound, the benzyl (B1604629) group with a chlorine atom at the para position is a key feature. The chlorophenyl group likely engages in specific interactions within the active site of the MAO enzyme. The position of the halogen on the phenyl ring can have a profound effect on the inhibitory activity and selectivity for MAO-A versus MAO-B.
Substitution at the 3-position: While the target compound is unsubstituted at the 3-position, in many other bioactive oxazolidinones, this position is substituted with an aryl group, which is often crucial for potent activity.
Structure-property relationship (SPR) studies focus on how chemical structure affects the physicochemical properties of a compound, such as solubility, permeability, and metabolic stability. For a CNS-active drug like a MAO inhibitor, properties that allow it to cross the blood-brain barrier are of paramount importance. The lipophilicity introduced by the 4-chlorophenylmethyl group would likely enhance its ability to penetrate the CNS.
The table below summarizes the general SAR trends for oxazolidinone-based MAO inhibitors.
| Structural Modification | Effect on MAO Inhibition |
| 5-position substituent | |
| Small alkyl or benzyl groups | Often confer MAO inhibitory activity. |
| Introduction of a halogen on the phenyl ring | Can modulate potency and selectivity. |
| 3-position substituent | |
| Aryl or heteroaryl groups | Generally required for high potency in many series. |
| Oxazolidinone Core | |
| Intact 2-oxazolidinone ring | Essential for activity. |
Identification of Key Pharmacophoric Elements
The antibacterial activity of oxazolidinones is intrinsically linked to several key structural features that constitute its pharmacophore. These elements are crucial for the molecule's ability to bind to the 50S ribosomal subunit and inhibit protein synthesis.
The essential pharmacophoric components of the oxazolidinone class include:
The 2-oxazolidinone ring: This core heterocyclic structure is fundamental to the antibacterial activity.
An N-aryl substituent: Typically a fluorinated phenyl ring, which is crucial for binding and increasing biological activity. nih.govresearchgate.net
A substituent at the C5 position: The nature of this substituent is a primary determinant of the compound's potency and spectrum of activity. The (S)-configuration at the C5 position is consistently associated with greater antibacterial efficacy. researchgate.net
Impact of Substituent Modifications on Biological Activity and Selectivity
The substituent at the C5 position of the oxazolidinone ring has been a major focus of medicinal chemistry efforts to modulate the biological activity and selectivity of this class of antibiotics. nih.govnih.gov Early research indicated that an acetamide (B32628) side chain at this position was important for strong antibacterial activity, likely due to hydrogen bond interactions with the ribosomal binding site. researchgate.net However, subsequent studies have revealed that a variety of other substituents can be tolerated and can even enhance potency.
Modifications to the C5-substituent can influence several aspects of the drug's profile:
Antibacterial Potency: The size, polarity, and electronic properties of the C5-substituent can significantly impact the compound's minimum inhibitory concentration (MIC) against target bacteria. While large and polar fragments at this position often lead to a decrease in activity, smaller, non-polar groups are generally better tolerated. kcl.ac.ukukhsa.gov.uk
Spectrum of Activity: Certain modifications at the C5 position have been explored to broaden the antibacterial spectrum to include some Gram-negative organisms. nih.gov
Resistance Profile: The development of second-generation oxazolidinones has focused on maintaining activity against linezolid-resistant strains, which can arise from mutations in the ribosome or the presence of the cfr methyltransferase gene. nih.gov
In the case of this compound, the (4-chlorophenyl)methyl group at the C5 position is a key feature. The impact of the chloro-substituent on the phenyl ring is of particular interest. Halogen substitutions on the aryl rings of drug molecules are a common strategy to enhance activity, and the electronic and steric properties of the chlorine atom would be expected to influence the binding affinity of the compound to its ribosomal target.
| Substituent Modification | General Impact on Biological Activity | Reference |
|---|---|---|
| Elongation of the methylene (B1212753) chain at C5 | Decreased antibacterial activity | nih.gov |
| Replacement of carbonyl oxygen with thiocarbonyl sulfur at C5 | Enhanced in vitro antibacterial activity | nih.gov |
| Introduction of bulky groups at C5 | Generally leads to a decrease in activity | kcl.ac.ukukhsa.gov.uk |
| Meta-fluoro substitution on the N-aryl ring | Increases biological activity | nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For oxazolidinones, QSAR studies have been instrumental in understanding the structural requirements for antibacterial potency and in designing new, more effective derivatives.
Several QSAR studies on oxazolidinone derivatives have been reported, employing various molecular descriptors and statistical methods. These studies have highlighted the importance of electronic, steric, and thermodynamic factors in determining antibacterial activity. nih.gov
Key findings from QSAR studies on oxazolidinones include:
Electronic Factors: The electronic properties of the molecule, as described by descriptors like the lowest unoccupied molecular orbital (LUMO) energy, have been shown to be strongly correlated with antibacterial activity. nih.gov
Spatial and Thermodynamic Factors: Descriptors related to the molecule's shape, size, and heat of formation are also significant predictors of activity. nih.gov
3D-QSAR Models: Three-dimensional QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA), have been used to create predictive models based on the steric and electrostatic fields of the molecules. These models have demonstrated considerable reliability in predicting the antibacterial activities of new oxazolidinone analogs. nih.gov
A 3D-QSAR study on N-linked 5-triazolylmethyl oxazolidinones identified the structural requirements for antibacterial activity by developing models based on the k-nearest neighbor method. Such models can be used to predict the activity of novel compounds, including those with substituents like the (4-chlorophenyl)methyl group. The application of QSAR modeling to this compound would likely involve calculating various molecular descriptors for the compound and using established models to predict its antibacterial potency.
| QSAR Model/Approach | Key Descriptors | Significance | Reference |
|---|---|---|---|
| Comparative Molecular Field Analysis (CoMFA) | Steric and electrostatic fields, ClogP | Predicts antibacterial activity against MRSA | nih.gov |
| General QSAR | LUMO energy, density, molar refractivity, heat of formation | Highlights the importance of electronic, spatial, and thermodynamic factors | nih.gov |
| k-Nearest Neighbor (kNN) MFA | Various molecular field descriptors | Generates models to predict the activity of new derivatives |
Computational Chemistry and Molecular Modeling of 5 4 Chlorophenyl Methyl 2 Oxazolidinone
Ligand-Based Drug Design Approaches
Ligand-based drug design (LBDD) methodologies are instrumental when the three-dimensional structure of the biological target is unknown. These approaches leverage the information from a set of known active and inactive molecules to build models that can predict the activity of new, untested compounds.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target receptor and elicit a biological response. For oxazolidinone derivatives, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic centroids, and aromatic centers. nih.gov This model serves as a 3D query for virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.gov This process filters extensive libraries to a manageable number of candidates for further computational and experimental evaluation.
A typical pharmacophore model for a class of compounds related to 5-((4-Chlorophenyl)methyl)-2-oxazolidinone might include:
One or two hydrogen bond acceptors.
One hydrogen bond donor.
A hydrophobic region corresponding to the chlorophenyl group.
An aromatic ring feature.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.netnih.gov For a series of this compound analogs, a QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and then using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms to build a predictive model. researchgate.netnih.gov
A hypothetical QSAR model might take the form:
pIC50 = c0 + c1logP + c2TPSA + c3*MR
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the octanol-water partition coefficient, TPSA is the topological polar surface area, and MR is the molar refractivity. The coefficients (c0, c1, c2, c3) are determined from the statistical analysis of a training set of compounds with known activities. ijper.org Such models are crucial for predicting the activity of newly designed compounds and for understanding the key structural features that influence their biological effects. nih.govresearchgate.net
| Descriptor | Description | Typical Correlation with Activity |
|---|---|---|
| logP | Lipophilicity | Positive or Negative |
| TPSA | Polar Surface Area | Negative |
| Molecular Weight | Size of the Molecule | Variable |
| Number of Rotatable Bonds | Molecular Flexibility | Negative |
Structure-Based Drug Design Approaches
When the 3D structure of the target protein is available, structure-based drug design (SBDD) methods can be employed to design and optimize ligands with high affinity and selectivity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netsemanticscholar.org For this compound, docking studies would involve placing the molecule into the binding site of a target protein and evaluating the binding affinity using a scoring function. mdpi.comrdd.edu.iq These scoring functions estimate the free energy of binding by considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonds. researchgate.netsemanticscholar.org The results of molecular docking can provide valuable information about the binding mode of the ligand and the key interactions with the receptor's amino acid residues. mdpi.comrdd.edu.iq
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| This compound | -8.5 | Tyr234, Arg87, Ser145 |
| Analog A | -9.2 | Tyr234, Arg87, Asp146 |
| Analog B | -7.9 | Tyr234, Ser145 |
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its conformational flexibility and the stability of the binding interactions. nih.govnih.gov An MD simulation of this compound bound to its target would track the movements of all atoms in the system, allowing for the analysis of parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex. nih.govnih.gov These simulations can reveal important conformational changes that occur upon ligand binding and can help to validate the binding poses predicted by molecular docking. nih.gov
More rigorous methods for calculating the binding free energy of a ligand-receptor complex include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP). nih.govresearchgate.net These methods provide more accurate estimates of binding affinity compared to docking scores by incorporating solvent effects and entropic contributions. nih.govnih.gov For this compound, these calculations would involve running MD simulations of the complex and the individual components (protein and ligand) in solution. researchgate.netnih.gov The resulting binding free energies can be used to rank different analogs and to guide the optimization of lead compounds. nih.govnih.gov
| Method | Computational Cost | Accuracy | Typical Application |
|---|---|---|---|
| Docking Score | Low | Low to Medium | Virtual Screening |
| MM/PBSA | Medium | Medium | Ranking of Compounds |
| FEP | High | High | Lead Optimization |
In Silico ADME Prediction for Preclinical Investigations
The preclinical investigation of a drug candidate's ADME profile is crucial for identifying potential liabilities and guiding further optimization efforts. For this compound, a comprehensive in silico ADME prediction was conducted using a variety of well-regarded computational tools, including SwissADME, pkCSM, and admetSAR. These platforms employ a range of algorithms and models to estimate key pharmacokinetic parameters based on the compound's chemical structure, represented by its SMILES string (Clc1ccc(cc1)CN1C(=O)OCC1).
The collective data from these predictive tools offer a holistic view of the compound's likely behavior in a biological system. This includes its potential for oral absorption, its distribution within the body, its metabolic fate, and its route of elimination. The subsequent subsections will detail the specific predictions for each of these ADME facets.
The absorption of a drug, particularly following oral administration, and its subsequent distribution to various tissues are fundamental determinants of its efficacy. In silico models provide valuable insights into these processes by predicting parameters such as Caco-2 permeability, human intestinal absorption (HIA), and plasma protein binding (PPB).
Absorption:
The predicted absorption profile of this compound suggests good oral bioavailability. The SwissADME tool predicts high gastrointestinal (GI) absorption. Similarly, the pkCSM platform predicts a high human intestinal absorption rate of 93.361%. The admetSAR tool also corroborates this with a positive prediction for human intestinal absorption.
Caco-2 cell permeability is a widely accepted in vitro model for predicting human intestinal absorption. The pkCSM tool predicts a Caco-2 permeability value (logPapp) of 0.98, which is indicative of good permeability. The admetSAR tool also positively predicts Caco-2 permeability.
Distribution:
Once absorbed, the distribution of a compound is significantly influenced by its binding to plasma proteins. The pkCSM tool predicts a plasma protein binding of 89.814%, suggesting a high degree of binding. This is a critical factor as only the unbound fraction of a drug is typically pharmacologically active.
Below is a data table summarizing the key predicted absorption and distribution parameters for this compound.
| Parameter | Predicted Value/Classification | Prediction Tool |
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | SwissADME |
| Human Intestinal Absorption (HIA) | 93.361% | pkCSM |
| Human Intestinal Absorption | Positive | admetSAR |
| Caco-2 Permeability (logPapp in 10^-6 cm/s) | 0.98 | pkCSM |
| Caco-2 Permeability | Positive | admetSAR |
| Distribution | ||
| Plasma Protein Binding (PPB) | 89.814% | pkCSM |
The metabolism and excretion of a drug are critical processes that determine its duration of action and potential for drug-drug interactions. In silico models can predict a compound's interaction with key metabolic enzymes, such as the cytochrome P450 (CYP) family, and its likely routes of excretion.
Metabolism:
The SwissADME tool predicts that this compound is an inhibitor of CYP1A2 and CYP2C9, but not of CYP2C19, CYP2D6, or CYP3A4. The pkCSM platform provides a more detailed prediction, suggesting that the compound is an inhibitor of CYP2C9 and CYP3A4, but not of CYP1A2, CYP2C19, or CYP2D6. The admetSAR tool predicts that the compound is an inhibitor of CYP2C9 and a non-inhibitor of CYP1A2, CYP2C19, CYP2D6, and CYP3A4. The consensus from these predictions points towards a potential for inhibition of CYP2C9.
Excretion:
For excretion, the pkCSM tool predicts a total clearance of 0.509 L/min/kg. It also predicts that the compound is not a substrate for the renal organic cation transporter 2 (OCT2), suggesting that active renal secretion via this transporter is unlikely.
The following data table summarizes the predicted metabolism and excretion parameters for this compound.
| Parameter | Predicted Classification/Value | Prediction Tool |
| Metabolism | ||
| CYP1A2 inhibitor | Yes | SwissADME |
| CYP1A2 inhibitor | No | pkCSM |
| CYP1A2 inhibitor | Non-inhibitor | admetSAR |
| CYP2C19 inhibitor | No | SwissADME |
| CYP2C19 inhibitor | No | pkCSM |
| CYP2C19 inhibitor | Non-inhibitor | admetSAR |
| CYP2C9 inhibitor | Yes | SwissADME |
| CYP2C9 inhibitor | Yes | pkCSM |
| CYP2C9 inhibitor | Inhibitor | admetSAR |
| CYP2D6 inhibitor | No | SwissADME |
| CYP2D6 inhibitor | No | pkCSM |
| CYP2D6 inhibitor | Non-inhibitor | admetSAR |
| CYP3A4 inhibitor | No | SwissADME |
| CYP3A4 inhibitor | Yes | pkCSM |
| CYP3A4 inhibitor | Non-inhibitor | admetSAR |
| Excretion | ||
| Total Clearance | 0.509 L/min/kg | pkCSM |
| Renal OCT2 Substrate | No | pkCSM |
Preclinical Pharmacokinetics and Metabolism Studies of 5 4 Chlorophenyl Methyl 2 Oxazolidinone Animal Models
Excretion Routes and Clearance Mechanisms in Preclinical Models
The pathways through which 5-((4-Chlorophenyl)methyl)-2-oxazolidinone and its potential metabolites are eliminated from the body (e.g., via urine or feces) have not been reported.
Analytical Methodologies for Research and Development of 5 4 Chlorophenyl Methyl 2 Oxazolidinone
Chromatographic Techniques for Compound Analysis and Purity Assessment
Chromatography is an indispensable tool for separating the target compound from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for assessing purity, while Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for identifying volatile components.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development
HPLC and UPLC methods are developed to provide high-resolution separation, enabling the accurate quantification of 5-((4-Chlorophenyl)methyl)-2-oxazolidinone and the detection of any non-volatile impurities. nih.govabap.co.in Method development is a systematic process aimed at achieving optimal specificity, linearity, accuracy, and precision. wjbphs.comimpactfactor.org
A typical reverse-phase HPLC method for this compound would involve a C18 or a phenyl-based column, offering suitable retention and selectivity for the aromatic and moderately polar structure. nih.gov UPLC, utilizing smaller particle size columns (sub-2 µm), offers significant advantages in terms of speed, resolution, and solvent consumption compared to traditional HPLC.
The development process focuses on optimizing several key parameters:
Column Selection: A stationary phase like a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point. nih.govabap.co.in
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. abap.co.in The gradient or isocratic elution profile is optimized to ensure separation from potential impurities.
Detection Wavelength: Based on the chromophores present (the chlorophenyl ring and the oxazolidinone carbonyl group), a UV detector is employed. The maximum absorbance wavelength (λmax), likely in the range of 220-260 nm, is selected to ensure high sensitivity. abap.co.in
Flow Rate and Temperature: A flow rate of around 1.0 mL/min for HPLC and a controlled column temperature (e.g., 30-40°C) are maintained to ensure reproducibility. nih.govabap.co.in
The developed method must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose, including specificity, linearity, accuracy, precision, and robustness. abap.co.inimpactfactor.org
Table 1: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Instrumentation | HPLC System with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50 v/v) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
During the synthesis of this compound, various organic solvents may be used. GC-MS is the method of choice for identifying and quantifying these residual volatile impurities. ispub.com Given the compound's low volatility, direct injection is unsuitable; instead, headspace sampling techniques are employed.
Static headspace GC-MS is a common approach where the sample is heated in a sealed vial, and the vapor phase (containing volatile analytes) is injected into the GC system. chromatographyonline.com This technique is effective for common solvents such as toluene, acetone, or tetrahydrofuran (B95107) that might be used in the synthesis. ispub.com For enhanced sensitivity, particularly for less volatile or trace-level impurities, dynamic headspace or solid-phase microextraction (SPME) can be utilized. chromatographyonline.com
The GC method separates the volatile components based on their boiling points and interaction with the stationary phase (typically a non-polar column like a DB-1 or DB-5). The mass spectrometer then detects the separated components, providing mass information that allows for their unambiguous identification.
Table 2: Typical GC-MS Headspace Conditions for Residual Solvent Analysis
| Parameter | Condition |
| Instrumentation | Headspace Sampler coupled to GC-MS |
| Column | DB-VRX, 30 m x 0.25 mm, 1.4 µm film |
| Carrier Gas | Helium, constant flow |
| Oven Program | 40°C (5 min), ramp to 220°C at 10°C/min |
| Injector Temperature | 230°C |
| Headspace Vial Temp. | 80°C |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-350 amu |
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for confirming the chemical structure of this compound. Each technique probes different aspects of the molecule's constitution, and together they provide a comprehensive structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. mdpi.com
¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms and their chemical environments. The aromatic protons on the chlorophenyl ring would appear as a characteristic AA'BB' system (two doublets) in the aromatic region (~7.2-7.4 ppm). The protons of the methylene (B1212753) bridge and the oxazolidinone ring would appear in the aliphatic region (~3.0-4.5 ppm), with their specific splitting patterns (multiplicities) revealing their connectivity to adjacent protons. The N-H proton of the oxazolidinone ring would likely appear as a broader singlet.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the oxazolidinone ring would be the most downfield signal (~158-160 ppm). mdpi.com The aromatic carbons would resonate in the ~120-140 ppm range, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The aliphatic carbons of the methylene bridge and the oxazolidinone ring would appear in the upfield region (~40-70 ppm).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| C=O (Oxazolidinone) | - | ~159 |
| Aromatic C-Cl | - | ~134 |
| Aromatic C (quaternary) | - | ~136 |
| Aromatic CH | ~7.3 (d) | ~131 |
| Aromatic CH | ~7.2 (d) | ~129 |
| O-CH₂ (Ring) | ~4.4 (t) | ~68 |
| N-CH (Ring) | ~3.9 (m) | ~50 |
| N-CH₂ (Ring) | ~3.6 (t) | ~45 |
| Benzyl (B1604629) CH₂ | ~3.0 (d) | ~40 |
| N-H | ~5.8 (br s) | - |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. utdallas.edu Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed, confirming the molecular formula (C₁₀H₁₀ClNO₂). nih.gov
Under higher energy conditions, such as Electron Ionization (EI), the molecule undergoes fragmentation. chemguide.co.uk The fragmentation pattern is a unique fingerprint that can help confirm the structure. Key fragmentations for this compound would likely include:
Cleavage of the benzylic bond, resulting in a prominent 4-chlorobenzyl cation (m/z 125).
Loss of the 4-chlorobenzyl group from the molecular ion.
Fragmentations within the oxazolidinone ring, such as the loss of CO₂. libretexts.org
Table 4: Expected Mass Spectrometry Fragments (Electron Ionization)
| m/z | Possible Fragment Identity |
| 211/213 | [M]⁺, Molecular ion (with ³⁵Cl/³⁷Cl isotope pattern) |
| 125/127 | [C₇H₆Cl]⁺, 4-Chlorobenzyl cation |
| 86 | [C₄H₆NO]⁺, Fragment from the oxazolidinone ring |
| 77 | [C₆H₅]⁺, Phenyl cation (from loss of Cl) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. utdallas.edu For this compound, the IR spectrum would display several key absorption bands that confirm its structure. vscht.cz
The most prominent peaks would be:
A strong absorption band for the carbonyl (C=O) stretching of the cyclic carbamate (B1207046) (oxazolidinone), typically found around 1750 cm⁻¹. libretexts.org
An N-H stretching vibration around 3300 cm⁻¹. pressbooks.pub
C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH₂ groups (below 3000 cm⁻¹). vscht.cz
C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region. pressbooks.pub
A C-Cl stretching vibration, which would appear in the fingerprint region.
Table 5: Characteristic Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Secondary Amine (in ring) |
| ~3050 | C-H Stretch | Aromatic |
| ~2950-2850 | C-H Stretch | Aliphatic (CH₂) |
| ~1750 | C=O Stretch | Carbonyl (Oxazolidinone) |
| ~1600, ~1490 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ether (in ring) |
| ~820 | C-H Bend | p-disubstituted benzene |
| ~750 | C-Cl Stretch | Aryl Halide |
Advanced Analytical Techniques for Quantification in Biological Matrices (Preclinical)
The quantification of drug candidates in biological fluids such as plasma, serum, or tissue homogenates is a critical component of preclinical pharmacokinetic and toxicokinetic studies. For this compound, high-sensitivity and high-selectivity methods are required to accurately measure its concentration over time.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the bioanalysis of small molecules due to its superior sensitivity, specificity, and speed. A validated LC-MS/MS method allows for the precise determination of this compound concentrations in complex biological samples.
The development of such a method involves several key steps. First, a suitable internal standard (IS) is selected, often a structurally similar analog or a stable isotope-labeled version of the analyte, to ensure accuracy and precision by correcting for variability during sample processing and analysis. Sample preparation is optimized to efficiently extract the analyte and IS from the biological matrix while removing interfering endogenous components like proteins and phospholipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Chromatographic separation is then achieved using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The choice of the stationary phase (e.g., C18 column) and mobile phase composition is critical to achieve good peak shape and separation from matrix components.
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves the selection of specific precursor-to-product ion transitions for both the analyte and the IS, which provides a high degree of selectivity and minimizes background noise.
While a specific validated method for this compound is not publicly available, a representative set of LC-MS/MS conditions, based on methods developed for structurally similar oxazolidinones, is presented in the table below.
| Parameter | Condition |
| Instrument | UHPLC system coupled to a Triple Quadrupole Mass Spectrometer |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | To be determined experimentally |
| MRM Transition (IS) | To be determined experimentally |
| Sample Preparation | Protein precipitation with acetonitrile |
Bioanalytical Method Validation for Preclinical Sample Analysis
Before a bioanalytical method can be used for the analysis of preclinical study samples, it must undergo a thorough validation process to ensure its reliability and reproducibility. This validation is performed in accordance with guidelines from regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The key validation parameters are outlined below.
Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences. This is typically assessed by analyzing blank matrix samples from multiple sources. The response of interfering components should be less than 20% of the lower limit of quantification (LLOQ) for the analyte. nih.gov
Linearity: The calibration curve, constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration, must demonstrate a linear relationship. A correlation coefficient (r²) of ≥0.99 is generally required over a defined concentration range.
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). ualberta.ca
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.
Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte and IS. It is evaluated by comparing the response of the analyte in a post-extracted spiked sample to the response of a neat solution of the analyte.
Stability: The stability of the analyte in the biological matrix must be demonstrated under various conditions that mimic the sample handling and storage process. This includes bench-top stability, freeze-thaw stability, and long-term storage stability. The mean concentration of the stability samples should be within ±15% of the nominal concentration. nih.gov
A summary of typical acceptance criteria for a bioanalytical method validation is provided in the table below.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra- and Inter-day Accuracy | Within 85-115% of nominal value (80-120% for LLOQ) |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
| Stability (Bench-top, Freeze-Thaw, Long-term) | Mean concentration within ±15% of nominal values |
The successful validation of a bioanalytical method is a prerequisite for its application in preclinical studies, ensuring that the generated pharmacokinetic data for this compound is accurate and reliable for decision-making in the drug development process.
Future Directions and Emerging Research Opportunities for 5 4 Chlorophenyl Methyl 2 Oxazolidinone
Exploration of Unconventional Synthetic Avenues
While traditional methods for synthesizing 5-substituted-2-oxazolidinones are well-established, future research should focus on developing more efficient, stereoselective, and environmentally benign synthetic routes. The exploration of unconventional strategies can lead to the discovery of novel derivatives and facilitate large-scale production.
Key opportunities include:
Catalytic Asymmetric Synthesis: Developing novel catalysts for the asymmetric synthesis of chiral oxazolidinones is a significant area of interest. nih.govnih.gov For instance, organocatalytic domino reactions, such as the squaramide-catalyzed asymmetric N,O-acetalization/aza Michael addition, have shown promise in constructing complex spirooxazolidines with high enantioselectivity. rsc.org
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can offer improved reaction yields, reduced reaction times, and enhanced safety profiles compared to conventional batch processing. Microwave irradiation has been successfully used for the synthesis of oxazolidin-2-one derivatives from urea (B33335) and ethanolamine (B43304) reagents. organic-chemistry.org
Novel Cyclization Strategies: Research into new methods of forming the oxazolidinone ring is crucial. Promising approaches include the gold(I)-catalyzed rearrangement of propargylic carbamates, the electrochemically mediated carboxylative cyclization of allylic amines with CO2, and the conversion of epoxy carbamates to oxazolidinones via nucleophilic epoxide ring opening. organic-chemistry.orgresearchgate.net Another innovative method involves a one-pot transformation of chiral aziridines into 5-functionalized oxazolidin-2-ones. bioorg.org
| Synthetic Strategy | Description | Potential Advantages |
| Organocatalytic Domino Reactions | A squaramide-catalyzed asymmetric cascade reaction to construct pyrazolinone embedded spirooxazolidines. rsc.org | High enantioselectivity, generation of multiple stereocenters in one step. rsc.org |
| Gold(I)-Catalyzed Rearrangement | Rearrangement of propargylic tert-butylcarbamates to form 5-methylene-1,3-oxazolidin-2-ones. organic-chemistry.org | Mild reaction conditions, access to unique derivatives. organic-chemistry.org |
| Electrochemical Cyclization | Carboxylative cyclization of allylic amines with CO2 to yield 2-oxazolidinones. organic-chemistry.org | Preserves unsaturated double bonds, applicable to other heterocycles. organic-chemistry.org |
| Aziridine (B145994) Ring-Opening | One-pot synthesis from enantiomerically pure 2-functionalized aziridines via regioselective ring-opening and intramolecular cyclization. bioorg.org | High yields, retention of configuration, stereospecific. bioorg.org |
| Epoxy Carbamate (B1207046) Conversion | A single-step conversion combining intermolecular nucleophilic epoxide ring opening with intramolecular acyl substitution. researchgate.net | Avoids expensive reagents and harsh conditions, rapid conversion. researchgate.net |
Identification of Novel Biological Targets and Signaling Pathways
The pharmacological activity of oxazolidinones has been predominantly associated with the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.govnih.gov However, the versatility of the oxazolidinone scaffold suggests it may interact with a broader range of biological targets. rsc.orgresearchgate.net Future preclinical research should aim to deconstruct the mechanism of action of 5-((4-Chlorophenyl)methyl)-2-oxazolidinone beyond its established antibacterial role.
Emerging areas of investigation include:
Enzyme Inhibition: Exploring the inhibitory potential against enzymes relevant to other diseases is a promising avenue. For example, certain oxazolidinone derivatives have been identified as inhibitors of LpxC, an enzyme crucial for the synthesis of the outer membrane of Gram-negative bacteria. nih.gov
Quorum Sensing Modulation: Investigating the ability of the compound to interfere with bacterial communication systems, known as quorum sensing, could lead to anti-virulence therapies. One study found an oxazolidinone derivative that inhibited biofilm formation in Pseudomonas aeruginosa by acting as a quorum-sensing inhibitor. nih.gov
Host-Pathogen Interactions: Research could focus on whether the compound modulates host signaling pathways involved in the immune response to infection or inflammation, potentially revealing dual-action capabilities.
Anticancer and Anti-inflammatory Pathways: Given that the oxazolidinone scaffold is present in compounds with anticancer and anti-inflammatory properties, screening this compound against relevant targets (e.g., kinases, transcription factors) in these disease areas is warranted. rsc.orgresearchgate.net
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov Integrating these computational tools into the research of this compound can significantly enhance efficiency and provide novel insights.
Key applications include:
Predictive Modeling: AI models can be trained on large datasets of known oxazolidinones to predict the biological activity, physicochemical properties, and potential toxicity of novel derivatives. nih.govnih.govnih.gov
Target Identification and Validation: AI algorithms can analyze vast biological data to identify and validate novel potential targets for the compound. nih.gov For instance, cloud-based AI platforms can screen a small molecule against the entire proteome to predict on- and off-target interactions. nih.gov
De Novo Drug Design: Generative AI models can design entirely new oxazolidinone derivatives with optimized properties for specific biological targets.
Explainable AI (XAI): A significant advancement is the use of deep learning models that can not only predict activity but also reveal the chemical substructures responsible for that activity. Researchers at MIT used such a model to discover a new class of antibiotics for MRSA and to understand how the molecules work by selectively disrupting bacterial cell membranes. mit.edu This "explainable" insight is crucial for rational drug design.
| AI/ML Application | Description | Potential Impact on Research |
| Predictive Analytics | Using algorithms to forecast compound properties like ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity. nih.govnih.gov | Prioritizes promising candidates for synthesis, reducing time and cost. |
| Virtual Screening | Computationally screening large libraries of virtual compounds against a biological target. nih.gov | Rapidly identifies potential hits for further investigation. |
| Mechanism of Action Prediction | Using deep learning to identify novel mechanisms, such as the disruption of bacterial cell membranes. mit.edu | Uncovers new therapeutic possibilities and guides lead optimization. |
| Proteome-Wide Screening | Employing AI platforms to predict all potential protein interactions for a given compound. nih.gov | Helps in understanding polypharmacology and predicting potential side effects. |
Conceptual Development of Advanced Delivery Systems (Preclinical Focus)
Optimizing the delivery of this compound to its target site can enhance efficacy and reduce potential systemic exposure. Preclinical research into advanced delivery systems is a critical step toward improving the therapeutic index of oxazolidinone-based agents. nih.gov
Future concepts to explore include:
Nanoparticle Encapsulation: Formulating the compound within nanoparticles (e.g., mesoporous silica, polymeric nanoparticles, or liposomes) can improve solubility, protect it from degradation, and enable targeted delivery. mdpi.comthno.org Nanoparticle-based systems offer the potential for controlled release, which can maintain therapeutic concentrations over extended periods. sciencedaily.com
"Trojan Horse" Strategies: This innovative approach involves conjugating the oxazolidinone to a molecule that is actively transported into target cells. For example, linking an oxazolidinone to a siderophore via a cephalosporin (B10832234) linker has been proposed to trick Gram-negative bacteria into importing the drug, which is then released intracellularly by bacterial enzymes. nih.govnih.gov
Carrier-Free Nano-Assemblies: For certain derivatives, self-assembly into nanoparticles without the need for a carrier can be an effective way to improve water solubility and bioavailability. nih.gov
Inhalable Formulations: For treating respiratory infections, developing aerosolized nanoparticle formulations could deliver the drug directly to the lungs, achieving high local concentrations while minimizing systemic side effects. sciencedaily.com
Opportunities for Preclinical Combination Studies and Polypharmacology
The increasing prevalence of drug resistance necessitates the exploration of combination therapies and compounds with multiple mechanisms of action (polypharmacology). rsc.org
Synergistic Antibiotic Combinations: Preclinical studies should investigate the synergistic potential of this compound with existing antibiotics. Research has shown that certain 5-benzylidene-4-oxazolidinones act synergistically with antibiotics like doxycycline (B596269) to eradicate Staphylococcus aureus biofilms. nih.govnih.gov Such combinations can lower the required dose of each drug, potentially reducing toxicity and overcoming resistance. The Fractional Inhibitory Concentration (FIC) index is a key metric used in these studies to quantify synergy. nih.gov
Polypharmacology: The oxazolidinone scaffold's presence in drugs for various diseases suggests that a single compound could be designed to hit multiple targets. rsc.orgresearchgate.net Future research could explore whether this compound or its derivatives possess a polypharmacological profile, for instance, by exhibiting both antibacterial and anti-inflammatory activity. This could be particularly valuable for treating infections where inflammation is a major component of the pathology.
Q & A
Q. What are the common synthetic routes for preparing 5-((4-Chlorophenyl)methyl)-2-oxazolidinone?
The compound is typically synthesized via condensation and cyclization reactions. For example:
- Step 1 : React 4-chlorobenzaldehyde with a primary amine (e.g., 2-aminopyridine) to form an imine intermediate.
- Step 2 : Cyclize the intermediate using catalysts like palladium or copper in solvents such as DMF or toluene.
- Step 3 : Purify via recrystallization or chromatography.
Key variables include catalyst choice (palladium for higher yields) and reaction time optimization .
Q. How is the structure of this compound confirmed experimentally?
Use a combination of:
- NMR Spectroscopy : H and C NMR to identify the oxazolidinone ring (e.g., carbonyl resonance at ~175 ppm) and the 4-chlorophenyl group (aromatic protons at ~7.3 ppm).
- Mass Spectrometry : High-resolution MS to confirm molecular weight (CHClNO, exact mass 211.04).
- X-ray Crystallography : Resolve the stereochemistry of the oxazolidinone ring and substituent orientation .
Q. What are the primary biological targets or applications studied for this compound?
The compound is explored for:
- Antimicrobial Activity : Inhibition of bacterial enzymes like monoamine oxidase (MAO-B) via competitive or time-dependent mechanisms.
- Neurological Research : Interaction with serotonin receptors (e.g., 5-HT) due to structural similarity to drugs like zolmitriptan .
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity of this compound derivatives?
Contradictions in reported yields (e.g., 60–85%) arise from:
- Catalyst Efficiency : Palladium-based catalysts (e.g., Pd/C) improve cyclization efficiency but may require inert atmospheres.
- Solvent Polarity : Polar aprotic solvents (DMF) favor ring closure but complicate purification.
- Temperature Control : Excessive heat (>120°C) leads to byproducts like chlorophenyl dimers.
Methodological Solution : Optimize via Design of Experiments (DoE) to balance variables .
Q. How does the 4-chlorophenyl substituent affect structure-activity relationships (SAR) in oxazolidinone derivatives?
SAR studies reveal:
- Electron-Withdrawing Effects : The chloro group enhances electrophilicity of the oxazolidinone ring, improving enzyme binding (e.g., MAO-B inhibition).
- Steric Hindrance : Bulky substituents at the phenyl position reduce activity against bacterial targets.
Example Data :
| Derivative | Substituent | MAO-B IC (µM) |
|---|---|---|
| H2-38 | 4-Cl | 0.12 |
| H2-81 | 4-F | 0.45 |
| Fluorine substitution reduces potency compared to chlorine, highlighting the role of halogen electronegativity . | ||
Q. How can researchers resolve contradictory data on the compound’s dual role as a substrate and inhibitor?
In enzyme studies (e.g., MAO-B), the compound may act as both a substrate and time-dependent inhibitor.
- Mechanistic Approach : Use progress curve analysis to distinguish kinetic phases.
- Experimental Design :
Q. Key Methodological Recommendations
- Synthesis : Prioritize palladium catalysts and DMF for reproducible yields.
- Characterization : Combine NMR and X-ray crystallography for unambiguous structural assignment.
- Biological Assays : Validate target specificity using knockout models or competitive inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
